

# Chemical Properties of 2-(Methoxymethyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Methoxymethyl)phenol

CAS No.: 32391-38-1

Cat. No.: B1295808

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## Part 1: Executive Summary

**2-(Methoxymethyl)phenol** (CAS 5635-98-3), also known as salicyl alcohol methyl ether or 2-hydroxybenzyl methyl ether, is a bifunctional aromatic building block characterized by a phenolic hydroxyl group and an acid-labile benzylic ether moiety.<sup>[1]</sup> Its unique structural features—specifically the ortho-positioning of the methoxymethyl group relative to the phenol—facilitate intramolecular hydrogen bonding and specific reactivity patterns exploited in medicinal chemistry.

This guide provides a comprehensive technical analysis of **2-(methoxymethyl)phenol**, detailing its physicochemical profile, validated synthesis protocols, chemical reactivity, and applications in drug discovery. It serves as a grounded resource for optimizing experimental workflows involving this pharmacophore.<sup>[1]</sup>

## Part 2: Chemical Identity & Physicochemical Profile<sup>[1]</sup>

The physicochemical behavior of **2-(methoxymethyl)phenol** is governed by the interplay between the acidic phenolic proton and the Lewis-basic ether oxygen.

**Table 1: Physicochemical Properties[1][2]**

Property	Value	Notes
IUPAC Name	2-(Methoxymethyl)phenol	
CAS Number	5635-98-3	Distinct from Guaiacol (2-methoxyphenol)
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>2</sub>	
Molecular Weight	138.16 g/mol	
Physical State	Liquid / Low-melting Solid	Viscous oil at RT; crystallizes upon chilling
Boiling Point	~240–250 °C (est.)[1][2]	High bp due to H-bonding
pKa (Phenol)	~10.0–10.2	Slightly elevated vs. phenol due to intramolecular H-bond stabilization of the neutral form
Solubility	Soluble in alcohols, DCM, ethers; Sparingly soluble in water	Lipophilic character dominates
LogP	~1.54	Moderate lipophilicity suitable for CNS penetration

## Part 3: Synthesis & Production Protocols

### Validated Synthetic Route: Acid-Catalyzed Etherification[1]

The most robust synthesis involves the selective etherification of the benzylic alcohol of salicyl alcohol (2-hydroxybenzyl alcohol) using methanol. This reaction relies on the formation of a resonance-stabilized quinone methide intermediate or a benzylic carbocation, which is trapped by methanol.

## Mechanism of Action

The reaction proceeds via an SN1-like mechanism or Quinone Methide pathway:

- Protonation of the benzylic hydroxyl group.[1]
- Loss of water to generate a reactive benzylic carbocation, stabilized by the ortho-phenolic oxygen (quinone methide character).[1]
- Nucleophilic attack by methanol.[1][3]
- Deprotonation to yield the ether.[1]

## Experimental Protocol

Reagents:

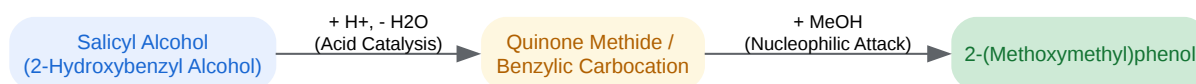
- Salicyl alcohol (2-hydroxybenzyl alcohol): 10.0 g (80.6 mmol)[1]
- Methanol (anhydrous): 100 mL[1]
- Sulfuric acid (conc.): 0.5 mL (Catalytic) or p-Toluenesulfonic acid (pTsOH): 100 mg[1]

Procedure:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Dissolution: Dissolve 10.0 g of salicyl alcohol in 100 mL of anhydrous methanol.
- Catalysis: Add the acid catalyst (0.5 mL H<sub>2</sub>SO<sub>4</sub> or 100 mg pTsOH) dropwise with stirring.
- Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor reaction progress by TLC (SiO<sub>2</sub>, 20% EtOAc/Hexanes). The starting material (R<sub>f</sub> ~0.[1]2) will disappear, replaced by the less polar product (R<sub>f</sub> ~0.5).[1]
- Quench: Cool to room temperature. Neutralize with saturated NaHCO<sub>3</sub> solution (approx. 10 mL).

- Workup: Concentrate the methanol under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
- Purification: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate. Purify the resulting oil via flash column chromatography (Hexanes/EtOAc 9:1) to yield **2-(methoxymethyl)phenol** as a clear, colorless oil.[1]

## Visualization of Synthesis Pathway



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Figure 1: Acid-catalyzed synthesis via quinone methide intermediate.

## Part 4: Chemical Reactivity & Transformations[1]

The reactivity of **2-(methoxymethyl)phenol** is defined by two distinct functional zones: the phenolic ring and the benzylic ether.

### Benzylic Ether Cleavage (Deprotection)

The methoxymethyl group at the benzylic position is acid-labile and susceptible to hydrogenolysis.[1]

- Hydrogenolysis:  $\text{H}_2$  / Pd-C (1 atm) in ethanol will cleave the benzylic C-O bond, yielding o-cresol (2-methylphenol).[1] This is a critical consideration during drug design; the moiety is metabolically susceptible to oxidation but chemically susceptible to reduction.
- Lewis Acid Cleavage: Treatment with  $\text{BBr}_3$  typically cleaves the methyl ether to regenerate the bromide or alcohol, though the phenolic OH may interfere if not protected.

### Electrophilic Aromatic Substitution

The phenol group is a strong activating group, directing incoming electrophiles to the ortho (position 6) and para (position 4) positions relative to the hydroxyl.

- Nitration: Dilute HNO<sub>3</sub> yields a mixture of 2-(methoxymethyl)-4-nitrophenol and 2-(methoxymethyl)-6-nitrophenol.[1]
- Halogenation: Bromination occurs readily at the para-position.

## Oxidation

The benzylic ether is relatively stable to mild oxidants but can be oxidized to salicylaldehyde (2-hydroxybenzaldehyde) using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or via radical benzylic oxidation.[1]

## Part 5: Applications in Drug Development

### Pharmacophore Utility

**2-(Methoxymethyl)phenol** serves as a scaffold in medicinal chemistry for:

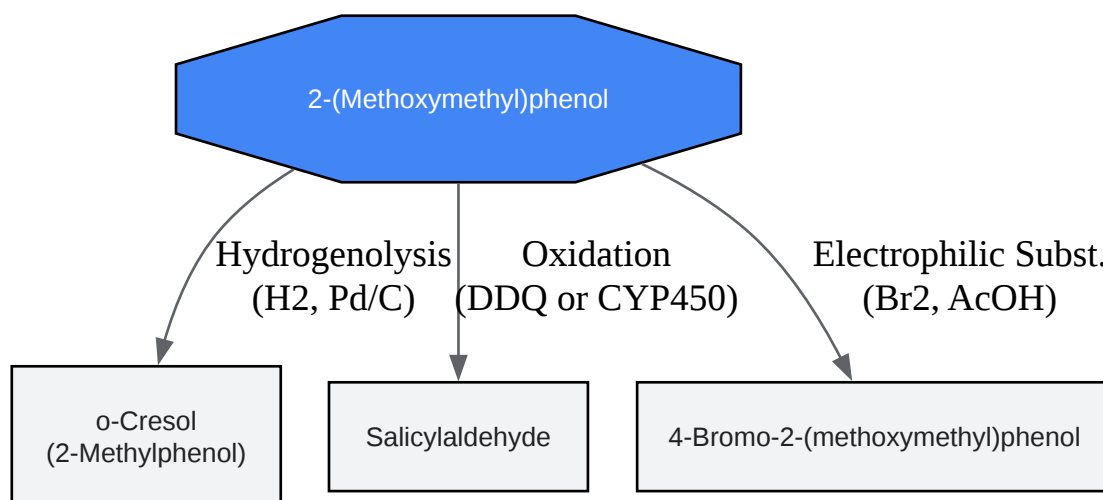
- H-Bond Mimicry: The intramolecular hydrogen bond between the phenolic H and the ether oxygen (O-H...O) mimics specific peptide turns or transition states.[1]
- Bioisosteres: It acts as a lipophilic bioisostere for salicyl alcohol, improving blood-brain barrier (BBB) permeability due to the "capping" of the benzylic alcohol.

## Metabolic Considerations

In vivo, the methoxymethyl group is a metabolic "soft spot."

- O-Dealkylation: CYP450 enzymes can demethylate the ether, reverting the compound to salicyl alcohol.
- Benzylic Oxidation: Metabolic oxidation can convert the methylene group to a carbonyl, generating salicylates.

## Reactivity Mapping



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Figure 2: Primary chemical transformations and metabolic pathways.[1]

## Part 6: Safety & Handling (GHS)[1]

Signal Word: Warning Hazard Statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]

Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles.[1] In case of skin contact, wash immediately with soap and water. Avoid contact with strong oxidizing agents.[1]

## References

- PubChem. "**2-(Methoxymethyl)phenol** Compound Summary." [1] National Center for Biotechnology Information. Accessed October 2023. [\[Link\]](#)[1]
- NIST Chemistry WebBook. "Phenol, 2-methoxy-." [1][2] (Comparative data for 2-methoxyphenol isomer). [\[Link\]](#)[1]

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## Sources

- [1. 2-Methoxy-4-\(methoxymethyl\)phenol | C<sub>9</sub>H<sub>12</sub>O<sub>3</sub> | CID 79662 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Phenol, 2-methoxy- \[webbook.nist.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Chemical Properties of 2-(Methoxymethyl)phenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295808/docs#chemical-properties-of-2-methoxymethyl-phenol-a-technical-guide\]](https://www.benchchem.com/product/b1295808/docs#chemical-properties-of-2-methoxymethyl-phenol-a-technical-guide)

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